Methyl 2-[4-(4-benzylpiperazin-1-yl)sulfonyl-2-chlorophenoxy]acetate
Overview
Description
Methyl 2-[4-(4-benzylpiperazin-1-yl)sulfonyl-2-chlorophenoxy]acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzylpiperazine moiety, a sulfonyl group, and a chlorophenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-benzylpiperazin-1-yl)sulfonyl-2-chlorophenoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-benzylpiperazine with sulfonyl chloride to form a sulfonylated intermediate. This intermediate is then reacted with 2-chlorophenoxyacetic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-benzylpiperazin-1-yl)sulfonyl-2-chlorophenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
Methyl 2-[4-(4-benzylpiperazin-1-yl)sulfonyl-2-chlorophenoxy]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-benzylpiperazin-1-yl)sulfonyl-2-chlorophenoxy]acetate involves its interaction with specific molecular targets. The benzylpiperazine moiety can bind to receptors or enzymes, modulating their activity. The sulfonyl group may enhance the compound’s solubility and stability, while the chlorophenoxy group can participate in various chemical interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-benzylpiperazin-1-yl)acetate: Shares the benzylpiperazine moiety but lacks the sulfonyl and chlorophenoxy groups.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Contains a piperazine ring but differs in the substituents attached to it.
Uniqueness
Methyl 2-[4-(4-benzylpiperazin-1-yl)sulfonyl-2-chlorophenoxy]acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl and chlorophenoxy groups differentiates it from other benzylpiperazine derivatives, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
methyl 2-[4-(4-benzylpiperazin-1-yl)sulfonyl-2-chlorophenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-27-20(24)15-28-19-8-7-17(13-18(19)21)29(25,26)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYYGAVLVNTTPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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